molecular formula C21H32N8O9 B8120649 H-Glu-Gly-Arg-pNA Acetate

H-Glu-Gly-Arg-pNA Acetate

Cat. No.: B8120649
M. Wt: 540.5 g/mol
InChI Key: KORFICQODOPAAE-IODNYQNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Gly-Arg-pNA Acetate involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a specific sequence, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Gly-Arg-pNA Acetate primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline (pNA), which can be detected spectrophotometrically due to its yellow color .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which serves as a chromogenic indicator of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt
  • BZ-Ile-Glu-Gly-Arg pNA
  • BZ-Phe-Val-Arg pNA
  • BZ-Pro-Phe-Arg pNA
  • BZ-Val-Gly-Arg pNA
  • Z-Val-Gly-Arg pNA
  • TOS-Gly-Pro-Lys pNA
  • D-Val-Leu-Lys pNA

Uniqueness

H-Glu-Gly-Arg-pNA Acetate is unique due to its specific sequence, which makes it a sensitive substrate for urokinase-type plasminogen activator (uPA) and other proteolytic enzymes. Its ability to release p-nitroaniline (pNA) upon cleavage provides a convenient and reliable method for measuring enzyme activity .

Properties

IUPAC Name

acetic acid;(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O7.C2H4O2/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-14(2-1-9-23-19(21)22)18(32)25-11-3-5-12(6-4-11)27(33)34;1-2(3)4/h3-6,13-14H,1-2,7-10,20H2,(H,24,31)(H,25,32)(H,26,28)(H,29,30)(H4,21,22,23);1H3,(H,3,4)/t13-,14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORFICQODOPAAE-IODNYQNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Glu-Gly-Arg-pNA Acetate
Reactant of Route 2
H-Glu-Gly-Arg-pNA Acetate
Reactant of Route 3
H-Glu-Gly-Arg-pNA Acetate
Reactant of Route 4
H-Glu-Gly-Arg-pNA Acetate
Reactant of Route 5
H-Glu-Gly-Arg-pNA Acetate
Reactant of Route 6
H-Glu-Gly-Arg-pNA Acetate

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